![molecular formula C13H10N4OS B4770066 6-(2-thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4770066.png)
6-(2-thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
説明
6-(2-thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one, also known as TDQ, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 6-(2-thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and transcription. This compound has also been shown to inhibit the activation of NF-κB, a transcription factor involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, depending on the dose and route of administration. In vitro studies have shown that this compound can induce apoptosis and cell cycle arrest in cancer cells, as well as inhibit the replication of viruses and bacteria. In vivo studies have shown that this compound can reduce tumor growth and metastasis in animal models, as well as improve cognitive function and reduce inflammation.
実験室実験の利点と制限
6-(2-thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one has several advantages for lab experiments, such as its high stability and solubility in various solvents. However, this compound also has some limitations, such as its low water solubility and potential toxicity at high doses. Therefore, careful consideration should be given to the dose and route of administration when using this compound in lab experiments.
将来の方向性
There are several future directions for the research on 6-(2-thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize the synthesis method and improve the yield and purity of this compound. Additionally, this compound can be used as a starting material for the synthesis of novel compounds with improved pharmacological properties. Finally, this compound can be used as a tool for the study of various biological processes, such as DNA replication and transcription, and inflammation and immune response.
In conclusion, this compound is a promising compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The research on this compound is expected to continue to expand and contribute to the advancement of various scientific fields.
科学的研究の応用
6-(2-thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, this compound has been shown to exhibit antitumor, antiviral, and antibacterial activities. In materials science, this compound has been used as a building block for the synthesis of functional materials, such as fluorescent probes and sensors. In environmental science, this compound has been used as a pollutant indicator due to its high stability and persistence in the environment.
特性
IUPAC Name |
6-thiophen-2-yl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4OS/c18-11-5-8(12-2-1-3-19-12)4-10-9(11)6-17-13(16-10)14-7-15-17/h1-3,6-8H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHXQXRHURPNOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=CN3C(=NC=N3)N=C21)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(1H-tetrazol-1-yl)phenyl]isonicotinamide](/img/structure/B4769984.png)
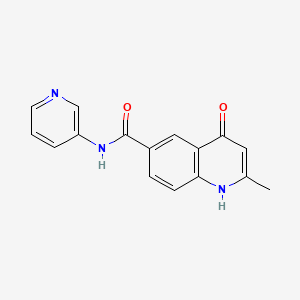
![N-(6-benzyl-2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-3-[(4-bromophenoxy)methyl]-4-methoxybenzamide](/img/structure/B4769990.png)
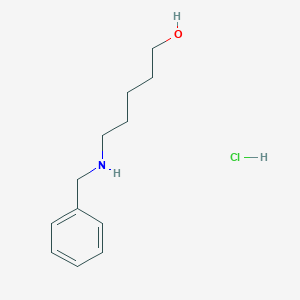
![methyl 3-chloro-6-[({[4,5-dimethoxy-2-(methoxycarbonyl)phenyl]amino}carbonothioyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B4770011.png)
![5-[(5-methyl-4-phenyl-3-{[(3-pyridinylmethyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid](/img/structure/B4770023.png)
![2-{[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-chloro-2-fluorophenyl)acetamide](/img/structure/B4770031.png)
![N-(2-ethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B4770041.png)
![4-[2-chloro-5-(trifluoromethyl)phenyl]-5-(2-quinolinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4770043.png)
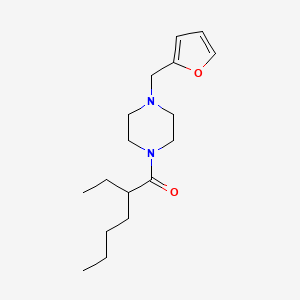
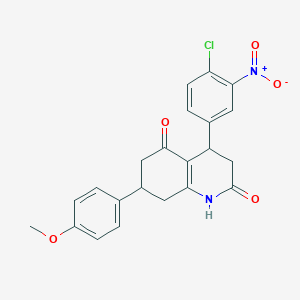
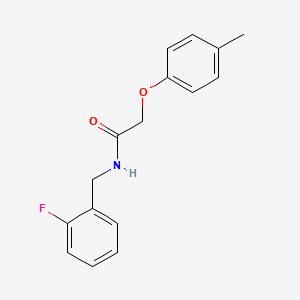
![N~1~-1,3-benzodioxol-5-yl-N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B4770070.png)
![N-cycloheptyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4770082.png)
